molecular formula C8H6BrIN2 B3169091 5-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 934568-22-6

5-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B3169091
CAS No.: 934568-22-6
M. Wt: 336.95 g/mol
InChI Key: JPUPPVFWAFJTHH-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS RN: 934568-22-6) is a high-purity, multifunctional chemical intermediate based on the 7-azaindole scaffold, a privileged structure in medicinal chemistry. This compound is expertly designed for the research and development of targeted therapeutic agents, serving as a key synthetic precursor in the discovery of kinase inhibitors . Its molecular structure, with distinct bromo and iodo substituents at the 5- and 3-positions, enables sequential and site-selective metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings. This allows researchers to systematically elaborate the core structure and create diverse chemical libraries for structure-activity relationship (SAR) studies . The compound has been specifically referenced in the discovery of novel series of 7-azaindole scaffold derivatives as PI3K inhibitors and as an orally bioavailable, brain-penetrant inhibitor of Mixed Lineage Kinase 3 . The N1-methyl group serves as a protective function, streamlining the synthetic pathway by eliminating the need for nitrogen protection and deprotection steps, thereby accelerating the optimization of lead compounds. With a molecular formula of C₈H₆BrIN₂ and a molecular weight of 336.96 g/mol , it is supplied with a purity of >97% . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-iodo-1-methylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-12-4-7(10)6-2-5(9)3-11-8(6)12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUPPVFWAFJTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701234920
Record name 5-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

336.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934568-22-6
Record name 5-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934568-22-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Functionalization of 5 Bromo 3 Iodo 1 Methyl 1h Pyrrolo 2,3 B Pyridine

Halogen-Directed Reactivity and Orthogonal Functionalization

The presence of both a bromine atom at the C-5 position and an iodine atom at the C-3 position is central to the synthetic utility of 5-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine. These two halogens exhibit distinct reactivity profiles, particularly in transition metal-catalyzed reactions. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-bromine (C-Br) bond. Consequently, the C-I bond is more susceptible to oxidative addition to a low-valent metal center, such as Palladium(0), which is the initial key step in many cross-coupling cycles.

This reactivity difference enables a strategy known as orthogonal functionalization. By carefully selecting reaction conditions, it is possible to selectively functionalize the C-3 position (iodide) while leaving the C-5 position (bromide) untouched. The resulting 5-bromo-3-substituted-1-methyl-1H-pyrrolo[2,3-b]pyridine can then undergo a second, different functionalization reaction at the C-5 position. This stepwise approach allows for the controlled and precise introduction of two different substituents onto the heterocyclic core, providing a powerful tool for creating molecular diversity. myskinrecipes.com

Nucleophilic Aromatic Substitution Reactions

Nucleophilic Aromatic Substitution (SNAr) is a potential pathway for functionalizing halogenated pyrrolo[2,3-b]pyridines. The pyridine (B92270) portion of the fused ring system is inherently electron-deficient, which can facilitate the displacement of a halide by a strong nucleophile. In the case of this compound, the reactivity towards SNAr would be influenced by the position of the halogen and the reaction conditions. Generally, positions activated by the ring nitrogen are more susceptible to this type of reaction. However, compared to palladium-catalyzed cross-coupling reactions, SNAr on this specific scaffold is less commonly reported, as the high efficiency and selectivity of cross-coupling methods are often preferred for derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the predominant methods for the functionalization of this compound. The differential reactivity of the C-I and C-Br bonds is exploited to achieve highly selective transformations.

The Suzuki-Miyaura coupling is a robust and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction proceeds with high selectivity at the C-3 iodo position under carefully controlled conditions. nih.gov By using a suitable palladium catalyst, such as Pd(dppf)Cl₂, and a base like K₂CO₃ or K₃PO₄, an aryl or heteroaryl group from a boronic acid or ester can be introduced at the C-3 position, leaving the C-5 bromine atom available for subsequent transformations. nih.govmdpi.com This strategy is fundamental in building complex biaryl structures frequently found in pharmacologically active molecules. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling on Halogenated Pyrrolopyridines and Similar Heterocycles

ElectrophileCoupling PartnerCatalyst SystemBaseSolventYieldRef
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DimethoxyethaneHigh nih.gov
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2/XPhosNa₂CO₃DioxaneGood nih.govrsc.org
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/WaterModerate to Good mdpi.com
5-Bromo-1,2,3-triazine4-tert-Butylphenylboronic acidPd(dppf)Cl₂Ag₂CO₃MeCN81-91% uzh.chnih.gov

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org When applied to this compound, the reaction selectively occurs at the more reactive C-3 iodo position. This allows for the introduction of various alkynyl moieties, which are versatile functional groups that can participate in further chemical transformations, such as click chemistry or cyclization reactions. researchgate.netsoton.ac.uk The resulting 3-alkynyl-5-bromo derivatives are valuable intermediates for the synthesis of complex heterocyclic systems. rsc.org

Table 2: Examples of Sonogashira Coupling on Halogenated Heterocycles

ElectrophileCoupling PartnerCatalyst SystemBaseSolventYieldRef
5-BromoindolePhenylacetylenePd catalyst-Water- researchgate.net
5-Bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPd catalyst, Cu(I)--Good soton.ac.uk
2-Chloro-3-methoxyquinoxalinePhenylacetylenePd catalyst--Good to Excellent rsc.org
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)ClDABCOTHF75% nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method allows for the coupling of aryl halides with a wide range of primary and secondary amines. For this compound, amination can be directed selectively to the C-3 position due to the higher reactivity of the C-I bond. nih.gov The reaction typically employs a palladium precatalyst and a bulky biarylphosphine ligand, such as tBuBrettPhos, along with a strong base like sodium tert-butoxide. This reaction provides a direct route to 3-amino-5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, which are important substructures in many bioactive compounds. nih.govresearchgate.net

Table 3: Examples of Buchwald-Hartwig Amination on Halogenated Heterocycles

ElectrophileAmine PartnerCatalyst SystemBaseSolventYieldRef
4-Bromo-1H-imidazoleAnilinePd precatalyst / L3 (ligand)--77% nih.gov
4-Bromo-1H-imidazoleAnilinePd precatalyst / L4 (tBuBrettPhos)--85% nih.gov
1-Bromo-4-iodobenzeneToluidineNi(acac)₂ / Phenylboronic esterK₃PO₄-78% nih.gov
5-Substituted-1,2,3-triiodobenzeneVarious anilinesPd catalyst--Up to 97% researchgate.net

Beyond the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, the halogenated pyrrolopyridine scaffold can participate in other important transition metal-catalyzed transformations.

Stille Coupling: This reaction involves the coupling of an organohalide with an organostannane reagent, catalyzed by palladium. Similar to other couplings, it can be selectively performed at the C-3 iodo position to introduce a variety of carbon-based substituents.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to form C-C bonds with organohalides. wikipedia.org It is known for its broad substrate scope and high functional group tolerance, making it a valuable tool for coupling complex fragments to the C-3 position of the pyrrolopyridine core. organic-chemistry.org

Heck Reaction: The Heck reaction couples the organohalide with an alkene to form a substituted alkene, again catalyzed by palladium. organic-chemistry.org This reaction offers a method for introducing vinyl groups at the C-3 position, which can be further modified. The reaction typically proceeds with excellent selectivity for the more reactive C-I bond. scielo.br

Table 4: Examples of Other Cross-Coupling Reactions

Reaction TypeElectrophileCoupling PartnerCatalystConditionsProduct TypeRef
Negishi(E)-vinyl iodideZinc alkylidene indolizidinePd catalyst-C(sp²)-C(sp³) coupled product wikipedia.org
Negishio-Iodotolueneo-Tolylzinc chloridePd(PPh₃)₄-Biphenyl wikipedia.org
HeckAryl HalideAlkenePd catalystBaseSubstituted alkene organic-chemistry.org
HeckN-Benzylisatin derivativesIntramolecularPd catalystNo phosphine (B1218219) ligandOxopyrrolo[3,2,1-de]phenanthridine scielo.br

Electrophilic Aromatic Substitution (e.g., nitration, formylation)

Electrophilic aromatic substitution reactions on the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) nucleus predominantly occur at the 3-position of the pyrrole (B145914) ring, which is the most electron-rich site. However, in the case of this compound, the 3-position is already occupied by an iodine atom. Therefore, electrophilic attack would be directed to other available positions on the pyrrole or pyridine rings.

Nitration:

Nitration of the 7-azaindole (B17877) core is a known electrophilic substitution reaction. For the title compound, the introduction of a nitro group would likely occur at the most activated available position. The pyrrole ring is generally more reactive towards electrophiles than the pyridine ring. With the 3-position blocked, the next most likely site for electrophilic attack on the pyrrole ring is the 2-position. However, the pyridine ring's reactivity towards nitration is low and typically requires harsh conditions. The presence of the electron-withdrawing bromine atom at the 5-position further deactivates the pyridine ring. Therefore, nitration, if successful, would be expected to occur at the 2-position of the pyrrole ring.

Formylation:

Formylation of 7-azaindoles can be achieved through methods like the Vilsmeier-Haack reaction. This reaction introduces a formyl group (-CHO) onto the aromatic ring. Similar to nitration, the preferred site for formylation on the unsubstituted 7-azaindole is the 3-position. Given that this position is blocked in this compound, the Vilsmeier-Haack reaction would likely target the 2-position. The reaction of N-alkyl 7-azaindoles with the Vilsmeier-Haack reagent has been shown to yield 3-formyl derivatives, indicating the pyrrole ring's high reactivity. researchgate.net

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

ReactionReagentsPredicted Major Product
NitrationHNO₃/H₂SO₄5-Bromo-3-iodo-1-methyl-2-nitro-1H-pyrrolo[2,3-b]pyridine
Formylation (Vilsmeier-Haack)POCl₃, DMFThis compound-2-carbaldehyde

Oxidation and Reduction Chemistry at the Pyrrolo[2,3-b]pyridine Core

Oxidation:

The oxidation of the pyrrolo[2,3-b]pyridine core can lead to different products depending on the oxidant and reaction conditions. Oxidation of 7-azaindole with reagents like CrO₃ can lead to the formation of 7-azaisatin (1H-pyrrolo[2,3-b]pyridine-2,3-dione). researchgate.net For this compound, oxidation could potentially target the pyrrole ring. The formation of a 7-azaisatin derivative would involve oxidation at the 2 and 3-positions. Given the presence of an iodine atom at the 3-position, this reaction might lead to more complex outcomes or require specific reagents that can facilitate oxidation without causing deiodination.

Another potential site of oxidation is the pyridine nitrogen, which can be converted to an N-oxide. The formation of 7-azaindole-N-oxide is a known transformation and can be achieved using oxidizing agents like hydrogen peroxide. google.com This modification significantly alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic substitutions and influencing the regioselectivity of other reactions.

Reduction:

The reduction of the 7-azaindole nucleus typically affects the pyridine ring. Catalytic hydrogenation of substituted pyridines is a common method for their reduction to piperidines. researchgate.net In the case of this compound, catalytic hydrogenation would be expected to reduce the pyridine ring, yielding a 5-bromo-3-iodo-1-methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-b]pyridine. The choice of catalyst and reaction conditions would be crucial to achieve selective reduction of the pyridine ring without affecting the halogen substituents, which can sometimes be susceptible to hydrogenolysis.

Table 2: Potential Oxidation and Reduction Products of the Pyrrolo[2,3-b]pyridine Core

Reaction TypeReagentsPotential Product
OxidationCrO₃5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione (7-azaisatin derivative)
N-OxidationH₂O₂This compound 7-oxide
ReductionH₂, Catalyst (e.g., PtO₂)5-Bromo-3-iodo-1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine

Derivatization at the Pyridine Nitrogen and Pyrrole Ring System

Pyridine Nitrogen Derivatization:

The nitrogen atom of the pyridine ring in this compound is basic and can be derivatized. One common reaction is quaternization, where the pyridine nitrogen attacks an electrophile, such as an alkyl halide, to form a pyridinium (B92312) salt. researchgate.net This transformation introduces a permanent positive charge on the pyridine ring, significantly altering the compound's electronic properties and solubility. Such pyridinium salts can serve as precursors for further synthetic modifications.

Pyrrole Ring System Derivatization:

The pyrrole nitrogen in the parent 1H-pyrrolo[2,3-b]pyridine is acidic and can be deprotonated with a suitable base, followed by reaction with an electrophile to achieve N-substitution. In the title compound, this position is already occupied by a methyl group.

Further derivatization of the pyrrole ring itself, beyond electrophilic substitution at the carbon atoms, can be achieved through various methods. For instance, lithiation of the 7-azaindole core, followed by quenching with an electrophile, is a powerful strategy for introducing substituents. While the 3-position is the most acidic C-H bond in the pyrrole ring of 7-azaindole, the presence of the iodine at this position in the title compound opens up possibilities for metal-halogen exchange reactions. For example, treatment with an organolithium reagent could lead to the formation of a 3-lithiated species, which can then be reacted with a variety of electrophiles to introduce new functional groups at this position, replacing the iodine atom.

Table 3: Examples of Derivatization Reactions

Site of DerivatizationReaction TypeReagentsPotential Product
Pyridine NitrogenQuaternizationCH₃I5-Bromo-3-iodo-1,7-dimethyl-1H-pyrrolo[2,3-b]pyridin-7-ium iodide
Pyrrole Ring (C3)Metal-Halogen Exchange followed by Electrophilic Quench1. n-BuLi2. E⁺ (e.g., CO₂)5-Bromo-1-methyl-3-(carboxy)-1H-pyrrolo[2,3-b]pyridine

Spectroscopic Characterization Methodologies in Pyrrolo 2,3 B Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 5-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine, both ¹H and ¹³C NMR provide critical data for verifying its structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-methyl group. The chemical shifts are influenced by the electron-withdrawing effects of the halogen substituents and the electronic nature of the fused heterocyclic ring system. Based on data from related 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, the aromatic protons (H-2, H-4, H-6) would appear in the downfield region, typically between δ 7.0 and 8.5 ppm. researchgate.net The N-methyl group would present as a sharp singlet further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would show eight distinct signals corresponding to the seven carbons of the pyrrolo[2,3-b]pyridine core and the one carbon of the N-methyl group. The carbons directly attached to the electronegative bromine (C-5) and iodine (C-3) atoms are expected to have their resonances shifted significantly. For the related compound 5-bromo-1H-pyrrolo[2,3-b]pyridine, carbon signals have been observed at δ 147.5, 142.9, 130.3, 128.2, 122.1, 111.1, and 100.0 ppm. researchgate.net The introduction of the methyl group at the N-1 position would introduce a new signal in the upfield region and slightly alter the shifts of the nearby ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2~7.7 (s)-
C-2-~102
C-3-~80 (low intensity due to C-I)
H-4~8.3 (d)-
C-4-~130
C-5-~113 (low intensity due to C-Br)
H-6~8.4 (d)-
C-6-~145
C-7a-~148
C-3a-~129
N-CH₃~3.8 (s)~32

Mass Spectrometry (MS) Techniques (e.g., ESI-TOF, LCMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₈H₆BrIN₂), high-resolution mass spectrometry (HRMS) techniques like Electrospray Ionization Time-of-Flight (ESI-TOF) are invaluable.

This technique would confirm the molecular weight of 336.96 g/mol . A key feature in the mass spectrum of a halogenated compound is the isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. mdpi.com This results in two peaks of nearly equal intensity in the molecular ion region, separated by 2 m/z units (M⁺ and M+2). mdpi.com Iodine is monoisotopic (¹²⁷I), so it does not contribute further splitting but adds significantly to the mass. The presence of both bromine and iodine leads to a distinctive isotopic cluster that is a definitive indicator of the compound's elemental composition.

Liquid Chromatography-Mass Spectrometry (LCMS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of complex mixtures and the confirmation of the purity of the synthesized compound.

Table 2: Predicted Mass Spectrometry Data for this compound
Ion Isotopes Calculated m/z Expected Relative Intensity
[M]⁺¹²C₈¹H₆⁷⁹Br¹²⁷I¹⁴N₂335.8763~100%
[M+1]⁺¹³C¹²C₇¹H₆⁷⁹Br¹²⁷I¹⁴N₂336.8796~9%
[M+2]⁺¹²C₈¹H₆⁸¹Br¹²⁷I¹⁴N₂337.8742~98%

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). uobasrah.edu.iq For this compound, the IR spectrum would display characteristic bands for the aromatic system and the N-methyl group.

The spectrum is expected to show:

Aromatic C-H stretching: Typically observed as a group of weak to medium bands above 3000 cm⁻¹.

Aromatic C=C and C=N stretching: These appear as a series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the heterocyclic ring structure.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic hydrogens and the methyl group would be found in the 1450-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

C-N stretching: These vibrations typically occur in the 1350-1000 cm⁻¹ range.

C-Br and C-I stretching: These vibrations appear in the fingerprint region at lower frequencies, typically below 700 cm⁻¹, and can be difficult to assign definitively.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound
Vibrational Mode Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (N-CH₃)2980 - 2850
Aromatic C=C and C=N Stretch1600 - 1450
C-H Bending (in-plane and out-of-plane)1450 - 675
C-N Stretch1350 - 1000
C-Br / C-I Stretch< 700

Advanced Spectroscopic Methods for Structural Elucidation (e.g., 2D NMR, X-ray crystallography for related compounds)

While 1D NMR provides fundamental information, complex structures often require advanced techniques for unambiguous assignment.

2D NMR Spectroscopy: Two-dimensional NMR experiments provide correlation data between different nuclei, resolving spectral overlap and confirming connectivity.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled, typically over two to three bonds. sdsu.eduscribd.com For this compound, a COSY spectrum would show a cross-peak between the protons at the H-4 and H-6 positions if they have a discernible long-range coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons. sdsu.eduscribd.com It would definitively link the N-methyl proton signal to the N-methyl carbon signal and each aromatic proton to its respective carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. sdsu.eduscribd.com It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together the molecular skeleton. For instance, an HMBC experiment would show a correlation from the N-methyl protons to the C-2 and C-7a carbons, confirming the position of the methyl group on the pyrrole (B145914) nitrogen.

X-ray Crystallography: For compounds that can be grown as single crystals, X-ray crystallography provides the ultimate structural proof by mapping the precise three-dimensional arrangement of atoms in space. While no crystal structure is publicly available for this compound, data from closely related compounds like 5-bromo-1H-pyrrolo[2,3-b]pyridine is informative. researchgate.net The crystal structure of this analog confirms the planarity of the fused 7-azaindole (B17877) skeleton. researchgate.net It also reveals details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the solid state. researchgate.net It is expected that the title compound would also possess a largely planar ring system.

Applications in Medicinal Chemistry Research: Building Block and Bioactive Scaffold

Role as a Versatile Precursor for the Synthesis of Bioactive Molecules

The 5-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine scaffold is a highly valuable intermediate in medicinal chemistry due to its functionalized 7-azaindole (B17877) core. The distinct reactivity of the bromo and iodo substituents enables chemists to perform sequential and regioselective cross-coupling reactions, such as Suzuki and Sonogashira couplings. This allows for the precise introduction of various chemical moieties at specific positions of the pyrrolo[2,3-b]pyridine ring, leading to the generation of extensive libraries of compounds for biological screening.

This strategic functionalization is central to the structure-activity relationship (SAR) studies essential for optimizing lead compounds into potent and selective drug candidates. The pyrrolo[2,3-b]pyridine core itself is recognized as a "privileged scaffold" in medicinal chemistry, as it can interact with the hinge region of many kinases, a critical interaction for inhibitory activity.

Development of Kinase Inhibitors Based on the Pyrrolo[2,3-b]pyridine Scaffold

The inherent biological relevance of the pyrrolo[2,3-b]pyridine core has led to its extensive use in the design of inhibitors for a multitude of protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer and neurodegenerative disorders.

Fibroblast Growth Factor Receptor (FGFR) Inhibition Studies

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in various cancers. Consequently, targeting FGFRs is a promising strategy for cancer therapy. Research has focused on developing potent and selective FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.

One study reported a series of 1H-pyrrolo[2,3-b]pyridine derivatives with significant inhibitory activity against FGFR1, 2, and 3. Through structure-based design, researchers introduced a trifluoromethyl group at the 5-position of the pyrrolo[2,3-b]pyridine ring to form a hydrogen bond with the G485 residue of the receptor, enhancing the compound's activity. The optimization of a lead compound with this scaffold resulted in a derivative, compound 4h , which exhibited potent pan-FGFR inhibitory activity.

CompoundFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
4h 7925712

In vitro studies demonstrated that compound 4h effectively inhibited the proliferation of breast cancer cells and induced apoptosis. It also significantly hindered the migration and invasion of these cancer cells, highlighting the potential of 1H-pyrrolo[2,3-b]pyridine derivatives as promising FGFR-targeting anticancer agents.

Anaplastic Lymphoma Kinase (ALK) Inhibition Research

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase, and its abnormal activation is a driver in several cancers, including non-small cell lung cancer. While the pyrrolo[2,3-b]pyridine scaffold is a known core for various kinase inhibitors, the direct synthesis of ALK inhibitors from this compound is not extensively detailed in the available research.

Current research on ALK inhibitors primarily focuses on derivatives of existing drugs like crizotinib, alectinib, and ceritinib, or explores entirely different chemical scaffolds. For instance, novel ALK inhibitors have been developed based on a 2-amino-4-(1-piperidine) pyridine (B92270) structure to overcome resistance to existing therapies. Although the broader class of pyridine-containing compounds is central to ALK inhibitor design, specific studies initiating from this compound are not prominently featured in the scientific literature.

Dual-Specificity Tyrosine Phosphorylation Regulated Kinase 1A (DYRK1A) Inhibition

Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a promising therapeutic target for neurodegenerative diseases such as Alzheimer's and Down's syndrome. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to develop potent DYRK1A inhibitors.

CompoundDYRK1A IC₅₀ (nM)
1 Potent (nanomolar range)

Further enzymatic assays confirmed that the synthesized compounds in this series possess strong DYRK1A inhibition and favorable pharmacological profiles, showcasing the utility of the 5-bromo-3-iodo-pyrrolo[2,3-b]pyridine precursor in developing treatments for neurodegenerative disorders.

Adaptor Associated Kinase 1 (AAK1) Inhibition for Antiviral Activity

Adaptor Associated Kinase 1 (AAK1) is a cellular kinase that plays a crucial role in the intracellular trafficking of several viruses, including Dengue and Ebola. As such, inhibiting AAK1 presents a promising broad-spectrum antiviral strategy. The 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine scaffold has been instrumental in the development of potent AAK1 inhibitors.

Researchers have described an optimization campaign starting from a previously identified 7-azaindole analogue. The synthesis of novel 3,5-disubstituted-pyrrolo[2,3-b]pyridines began with commercially available 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. Through a series of chemical modifications, optimized compounds were produced that demonstrated high affinity for AAK1 and improved antiviral activity against both Dengue virus and the unrelated Ebola virus in vitro and in human primary dendritic cells. These findings underscore the potential of targeting the host cellular factor AAK1 as a viable broad-spectrum antiviral approach.

Tropomyosin Receptor Kinase (TRK) Inhibition Studies

While direct studies on this compound as a Tropomyosin Receptor Kinase (TRK) inhibitor are not extensively documented in publicly available research, the broader class of pyrrolopyridine and similar heterocyclic scaffolds have been investigated for their potential to inhibit TRK. The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are crucial mediators of neuronal survival, differentiation, and function. However, aberrant activation of TRK signaling through gene fusions has been identified as a key driver in a variety of adult and pediatric cancers.

Research into TRK inhibitors has led to the development of compounds with different heterocyclic cores, demonstrating the adaptability of various scaffolds for targeting the TRK active site. For instance, derivatives of pyrazolo[1,5-a]pyrimidine have been synthesized and evaluated as potent TRK inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range. These studies highlight the importance of the heterocyclic core in establishing key interactions within the kinase domain. The strategic placement of substituents on these scaffolds is critical for achieving high potency and selectivity. While the specific contribution of the this compound core to TRK inhibition remains to be fully elucidated, its structural features suggest it could serve as a valuable starting point for the design of novel TRK inhibitors.

Investigations into Cellular Signaling Pathways and Protein Functions

The 1H-pyrrolo[2,3-b]pyridine core, of which this compound is a derivative, has been identified as a versatile scaffold for the development of inhibitors targeting various protein kinases involved in critical cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and inflammatory disorders.

Derivatives of 1H-pyrrolo[2,3-b]pyridine have been shown to be potent inhibitors of several key kinases:

Fibroblast Growth Factor Receptor (FGFR): The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Studies have shown that 1H-pyrrolo[2,3-b]pyridine derivatives can effectively inhibit FGFR1, 2, and 3, leading to the suppression of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt.

Ataxia Telangiectasia Mutated (ATM) Kinase: ATM is a master regulator of the DNA damage response. Inhibitors of ATM can sensitize cancer cells to chemo- and radiotherapy. Researchers have designed and synthesized 1H-pyrrolo[2,3-b]pyridine derivatives that act as highly selective ATM inhibitors, demonstrating synergistic antitumor effects when combined with DNA-damaging agents.

Janus Kinase 1 (JAK1): The JAK/STAT signaling pathway is central to the immune response, and its dysregulation is associated with autoimmune diseases and malignancies. N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides have been developed as selective JAK1 inhibitors, showcasing the potential of this scaffold in modulating inflammatory and autoimmune responses.

While these studies focus on derivatives of the core 1H-pyrrolo[2,3-b]pyridine structure, they underscore the potential of this compound as a foundational element for designing inhibitors that can modulate these and other important cellular signaling pathways. The specific substitutions on this compound—bromo, iodo, and methyl groups—offer avenues for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

In Vitro Biological Activity Profiling

The inherent chemical features of the this compound scaffold suggest a high potential for a range of biological activities. The following sections detail the in vitro profiling of this compound class against various pathological targets.

Anti-Cancer Activity

The 1H-pyrrolo[2,3-b]pyridine skeleton is a well-established pharmacophore in the design of anti-cancer agents. Numerous derivatives have demonstrated significant activity against a variety of cancer cell lines. This activity is often attributed to the inhibition of key enzymes and signaling pathways that are essential for cancer cell survival and proliferation.

Inhibition of Cell Proliferation: Derivatives of the pyrrolo[2,3-b]pyridine scaffold have been shown to inhibit the proliferation of various cancer cell lines. For example, compounds with this core structure have been developed as potent inhibitors of Traf2 and Nck-interacting kinase (TNIK), a key regulator of Wnt signaling, which is often dysregulated in colorectal cancer. nih.gov These inhibitors have demonstrated significant anti-proliferative effects in colorectal cancer cells. nih.gov

Induction of Apoptosis: The induction of programmed cell death, or apoptosis, is a key mechanism for many anti-cancer drugs. Research on related heterocyclic compounds has shown that they can induce apoptosis in cancer cells. For instance, certain derivatives of 1H-pyrrolo[2,3-d]pyrimidine have been found to upregulate pro-apoptotic proteins like BAX and downregulate anti-apoptotic proteins like Bcl-2, leading to caspase activation and subsequent cell death in breast cancer cell lines.

Modulation of Migration and Invasion: The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis. Studies on 1H-pyrrolo[2,3-b]pyridine derivatives have shown their potential to inhibit cancer cell migration and invasion. For instance, FGFR inhibitors based on this scaffold have been shown to significantly inhibit the migration and invasion of breast cancer cells in vitro.

Table 1: Anti-Cancer Activity of Pyrrolo[2,3-b]pyridine Derivatives
Compound ClassTargetActivityCancer Cell Line(s)
1H-pyrrolo[2,3-b]pyridine derivativesTNIKInhibition of cell proliferationColorectal cancer cells nih.gov
1H-pyrrolo[2,3-d]pyrimidine derivativesApoptosis pathways (Bcl-2, BAX)Induction of apoptosisBreast cancer cells
1H-pyrrolo[2,3-b]pyridine derivativesFGFRInhibition of migration and invasionBreast cancer cells

Antimicrobial Properties

While direct studies on the antimicrobial properties of this compound are limited, the broader class of halogenated heterocyclic compounds has shown significant promise in combating microbial infections.

Antibacterial Activity: The presence of halogens, such as bromine and iodine, in a molecule can significantly enhance its antimicrobial activity. Studies on related halogenated pyrrolopyrimidines have demonstrated their ability to inhibit the growth of pathogenic bacteria, including Staphylococcus aureus. These compounds have also been shown to act synergistically with other antimicrobial agents.

Biofilm Inhibition: Bacterial biofilms are a major challenge in the treatment of chronic infections due to their inherent resistance to antibiotics. Halogenated pyrimidine derivatives have been identified as potent inhibitors of biofilm formation in S. aureus. These compounds have been shown to interfere with quorum sensing pathways, which are crucial for biofilm development. For example, 5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine has been identified as a significant biofilm inhibitor. This suggests that the this compound scaffold could also possess valuable antibiofilm properties.

Table 2: Antimicrobial Potential of Related Halogenated Heterocycles
Compound ClassActivityOrganism
Halogenated pyrrolopyrimidinesAntibacterialStaphylococcus aureus
5-bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidineBiofilm inhibitionStaphylococcus aureus

Antiviral Activity Assessment

Antioxidant Properties

The antioxidant potential of this compound has not been extensively investigated. However, some studies on related heterocyclic compounds have explored their ability to scavenge free radicals. The electron-rich nature of the pyrrolo[2,3-b]pyridine ring system could potentially confer antioxidant properties. The presence of halogens might also influence this activity. Dedicated studies are needed to systematically evaluate the antioxidant capacity of this compound and to understand the structure-activity relationships governing this property.

Anti-thrombolytic and Haemolytic Activities

Research into the direct anti-thrombolytic and haemolytic activities of this compound is an emerging area of investigation. As a key intermediate, its primary role has been in the synthesis of more complex molecules. However, understanding the inherent biological properties of this foundational scaffold is crucial for the rational design of new drug candidates.

Currently, specific data on the anti-thrombolytic and haemolytic activities of this compound itself are not extensively documented in publicly available literature. The focus of existing research has been on the utility of this compound as a precursor for other bioactive molecules.

Coordination Chemistry: Formation of Metal Complexes with In Vitro Cytotoxic Potential (e.g., Platinum(II) complexes)

The nitrogen atoms within the pyrrolopyridine ring system of this compound make it an excellent ligand for coordinating with metal ions, such as platinum(II). This has led to the exploration of its potential in developing novel metal-based anticancer agents. The coordination of such ligands to a platinum(II) center can lead to complexes with significant in vitro cytotoxic activity against various cancer cell lines.

While the broader class of 7-azaindole derivatives has shown promise in this area, specific studies detailing the synthesis and cytotoxic evaluation of platinum(II) complexes incorporating this compound as a ligand are not readily found in the current body of scientific literature. The research in this specific sub-field is still in its early stages.

Future Research Directions and Translational Perspectives

Advancements in Stereoselective Synthesis and Scalability

While 5-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine itself is achiral, future derivatization efforts will likely introduce stereocenters, necessitating the development of stereoselective synthetic methods. Research into diastereoselective and enantioselective reactions targeting derivatives of the 7-azaindole (B17877) scaffold will be crucial. This could involve asymmetric catalysis to install chiral side chains or the use of chiral auxiliaries to control the stereochemistry of new ring systems fused to the core.

Exploration of Novel Derivatization Strategies and Scaffold Modifications

The true potential of this compound lies in its capacity for extensive derivatization. The electronically distinct bromo and iodo substituents are ideal for selective, metal-catalyzed cross-coupling reactions. rsc.orgnih.gov This allows for the systematic and differential functionalization of the 3- and 5-positions of the 7-azaindole ring.

Future research should extensively explore reactions such as:

Suzuki-Miyaura coupling to introduce a wide variety of aryl and heteroaryl groups. nih.gov

Buchwald-Hartwig amination to install diverse amine functionalities, which are often key for biological activity. nih.gov

Sonogashira coupling to append alkyne groups, which can serve as handles for further "click" chemistry or as structural elements themselves. nih.gov

Heck and Stille couplings to introduce other carbon-based substituents.

A systematic exploration of these reactions would enable the creation of a large chemical library. This library could be used to probe structure-activity relationships (SAR) and to optimize properties like potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.

PositionHalogenPotential Cross-Coupling ReactionFunctional Groups to IntroducePotential Impact
C3IodoSuzuki-MiyauraAryl, HeteroarylModulate target binding, improve potency
C5BromoBuchwald-HartwigPrimary/Secondary Amines, AmidesEnhance solubility, introduce H-bond donors/acceptors
C3IodoSonogashiraAlkynes, Terminal or SubstitutedVector for further modification, probe binding pocket
C5BromoHeckAlkenesModify scaffold geometry and electronics
C3/C5Iodo/BromoStilleStannane-based reagentsIntroduce diverse carbon frameworks

Integration of Cutting-edge Computational Methodologies for Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery that can guide and accelerate the optimization of lead compounds. alliedacademies.orgamrita.edu For this compound and its derivatives, a comprehensive in silico strategy should be employed.

Future research directions include:

Target Identification: Given that the 7-azaindole scaffold is prevalent in kinase inhibitors, initial computational efforts could involve docking the parent compound into the ATP-binding sites of various kinases to identify potential biological targets. nih.govpharmablock.com

Virtual Screening: A virtual library of derivatives, designed based on the strategies in section 7.2, can be computationally screened against identified high-priority targets. This can help prioritize which compounds to synthesize, saving time and resources.

3D-QSAR Studies: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be developed once initial biological data is available. ingentaconnect.comimist.ma These models can provide crucial insights into the structural features required for high potency and can guide the design of more active compounds.

ADMET Prediction: In silico tools can predict the ADMET properties of designed molecules, helping to flag potential liabilities such as poor solubility, metabolic instability, or toxicity early in the design process. alliedacademies.org

StepMethodologyObjectiveExpected Outcome
1Molecular Docking (Reverse Screening)Identify potential protein targets for the core scaffold.A prioritized list of potential biological targets (e.g., specific kinases).
2Virtual Library GenerationEnumerate synthetically feasible derivatives based on the core scaffold.A large database of virtual compounds for screening.
3High-Throughput Virtual ScreeningDock the virtual library against the prioritized target(s).A ranked list of "hit" compounds predicted to have high binding affinity.
43D-QSAR Model DevelopmentRelate structural features to biological activity for a set of synthesized analogs.Contour maps indicating regions where steric bulk, positive/negative charge, etc., are favorable or unfavorable for activity. ingentaconnect.com
5In Silico ADMET PredictionPredict physicochemical and pharmacokinetic properties.Early identification of compounds with potentially poor drug-like properties.

Deeper Elucidation of Molecular Mechanisms of Action In Vitro

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established hinge-binding motif in many kinase inhibitors, where its two nitrogen atoms can form hydrogen bonds that mimic the interaction of adenine (B156593) in ATP. nih.govnih.gov A critical future direction is to determine the specific molecular target(s) of this compound and its optimized derivatives.

A comprehensive in vitro evaluation should be undertaken, including:

Broad Kinase Screening: The compound and its analogs should be screened against a large panel of human kinases to identify primary targets and assess selectivity. Several derivatives of the 7-azaindole scaffold have shown potent inhibition of kinases such as FGFR, CDK8, TNIK, and PI3K. nih.govacs.orgnih.govnih.gov

Enzymatic Assays: Once primary targets are identified, detailed enzymatic assays should be performed to determine inhibitory constants (IC₅₀, Kᵢ) and the mechanism of inhibition (e.g., ATP-competitive).

Cell-Based Assays: The antiproliferative activity of the compounds should be evaluated in relevant cancer cell lines. nih.gov For example, if a compound is found to be a potent FGFR inhibitor, it should be tested in cell lines with aberrant FGFR signaling. nih.govrsc.org Subsequent studies can investigate effects on downstream signaling pathways (e.g., via Western blot), cell cycle progression, and apoptosis induction. acs.orgnih.gov

Scaffold Hopping and Structure-Activity Relationship (SAR) Optimization for Enhanced Potency and Selectivity

Scaffold hopping is a powerful strategy in medicinal chemistry to identify novel core structures with improved properties while retaining the key pharmacophoric features of the original compound. dundee.ac.uk Future research could explore replacing the 1H-pyrrolo[2,3-b]pyridine core of promising leads with other bioisosteric heterocyclic systems. nih.gov This could lead to new chemical series with distinct intellectual property, improved ADMET properties, or different selectivity profiles.

Parallel to scaffold hopping, detailed SAR studies are essential for optimizing potency and selectivity. By synthesizing and testing the libraries of compounds proposed in section 7.2, researchers can systematically probe the effects of different substituents at various positions on the 7-azaindole ring. For instance, SAR studies on related compounds have shown that substitutions at the 3- and 5-positions can be critical for activity and selectivity. nih.govnih.gov The goal is to build a comprehensive understanding of how structural modifications translate into biological activity, guiding the rational design of a clinical candidate. nih.govnih.gov

Original ScaffoldPotential Bioisosteric ScaffoldsRationale for Hopping
1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)1H-Pyrazolo[3,4-b]pyridine (7-Azaindazole)Alter hydrogen bonding patterns, modulate physicochemical properties.
1H-Pyrrolo[2,3-b]pyridineThieno[2,3-b]pyridineModify core electronics and shape.
1H-Pyrrolo[2,3-b]pyridinePyrrolo[2,3-d]pyrimidineExplore interactions with different regions of the target's binding site. mdpi.com
1H-Pyrrolo[2,3-b]pyridineIndoleEvaluate the importance of the pyridine (B92270) nitrogen for activity and properties.

Exploration of Novel Applications Beyond Biological Activities

While the primary focus for 7-azaindole derivatives has been in medicinal chemistry, their unique electronic and structural properties suggest potential applications in other fields. Future exploratory research could investigate:

Materials Science: The planar, electron-rich nature of the heterocyclic system could be exploited in the development of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

Biological Probes: Derivatives functionalized with fluorescent tags could be developed as probes for biological imaging. nih.gov The 7-azaindole core itself possesses interesting photophysical properties that could be tuned through substitution.

Coordination Chemistry: The pyridine nitrogen and pyrrole (B145914) NH group provide sites for metal coordination. Novel ligands based on this scaffold could be synthesized for applications in catalysis or as metal-sequestering agents. nih.gov

These avenues represent longer-term, more exploratory research but highlight the versatility of the this compound scaffold beyond its immediate potential as a precursor for drug candidates.

Q & A

Basic: What are standard synthetic protocols for preparing 5-bromo-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine?

Answer:
The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. A common approach includes:

Halogenation : Bromination at the 5-position and iodination at the 3-position using reagents like N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled conditions .

N-Methylation : Treatment with NaH and methyl iodide (MeI) in THF at 0°C to room temperature to introduce the 1-methyl group .

Purification : Flash column chromatography with heptane/ethyl acetate (8:2) yields pure product .
Key Data :

  • Typical yields: ~50–67% after purification .
  • Characterization: 1^1H NMR (DMSO-d6d_6) peaks at δ 8.39 (d, J=2.2J = 2.2 Hz, HetH) and δ 2.37 (s, CH3_3) confirm substitution .

Advanced: How can regioselectivity challenges in halogenation be addressed during synthesis?

Answer:
Regioselectivity in halogenation is influenced by:

  • Electrophilic directing groups : Pre-existing substituents (e.g., methyl at N1) direct halogenation to specific positions. For example, steric hindrance from the 1-methyl group favors iodination at the 3-position over the 2-position .
  • Reaction conditions : Lower temperatures (0–5°C) and controlled stoichiometry minimize over-halogenation .
    Methodology :
  • Use protecting groups (e.g., tosyl) to block reactive sites during multi-step synthesis .
  • Monitor intermediates via LC-MS to confirm regiochemical outcomes .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

  • 1^1H/13^13C NMR : Resolve substituent positions (e.g., methyl at δ 2.37 ppm) and aromatic protons (δ 8.3–8.5 ppm for pyrrolopyridine protons) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ = 322.85 for C7_7H5_5BrIN2_2).
  • X-ray crystallography : Optional for unambiguous structural confirmation, particularly if crystallizable derivatives are synthesized .

Advanced: How do steric and electronic effects influence cross-coupling reactions with this compound?

Answer:
The 3-iodo and 5-bromo groups exhibit distinct reactivity:

  • Buchwald-Hartwig amination : The 5-bromo site is more reactive toward Pd-catalyzed coupling due to lower steric hindrance compared to the 3-iodo position .
  • Suzuki-Miyaura coupling : The 3-iodo group participates preferentially in Pd(PPh3_3)4_4-catalyzed reactions with aryl boronic acids (e.g., 3,4-dimethoxyphenylboronic acid) at 105°C, yielding biaryl derivatives in ~58% yield .
    Optimization Tips :
  • Use bulky ligands (e.g., XPhos) to enhance selectivity for the 3-position.
  • Screen solvents (toluene/ethanol) to improve solubility and reaction efficiency .

Basic: What are common applications of this compound in medicinal chemistry?

Answer:

  • Kinase inhibitor scaffolds : The pyrrolo[2,3-b]pyridine core is a privileged structure in designing FGFR1–3 inhibitors (e.g., compound 4h with IC50_{50} = 7–25 nM) .
  • Antitumor agents : Derivatives like 3f show efficacy in peritoneal mesothelioma models, inducing caspase-dependent apoptosis and synergizing with paclitaxel .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) data across different biological assays?

Answer:
Contradictions arise due to:

  • Assay variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or enzymatic vs. cellular assays .
  • Off-target effects : Use orthogonal assays (e.g., thermal shift assays for target engagement) to validate specificity .
    Case Study :
  • Compound 4h inhibits FGFR1–3 but not FGFR4 (IC50_{50} = 712 nM), highlighting subtype selectivity. Confirm using isoform-specific knockdown models .

Basic: What purification strategies are effective for halogenated pyrrolopyridines?

Answer:

  • Flash chromatography : Use gradients of heptane/ethyl acetate (8:2 to 7:3) to separate halogenated byproducts .
  • Recrystallization : Ethanol/water mixtures yield crystalline forms for X-ray analysis .
    Note : Halogenated intermediates may require handling under inert atmospheres to prevent decomposition .

Advanced: How to optimize in vivo pharmacokinetics of derivatives without compromising potency?

Answer:

  • Prodrug strategies : Introduce phosphate groups at the 1-methyl position to enhance solubility .
  • Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres (e.g., amides) .
    Data :
  • In mouse models, i.p. administration of 1f derivative achieved 58–75% tumor inhibition with no toxicity .

Basic: What safety precautions are necessary when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential iodine vapor release during reactions .
  • Waste disposal : Halogenated waste must be segregated and treated as hazardous .

Advanced: How to design analogues for improved blood-brain barrier (BBB) penetration?

Answer:

  • LogP optimization : Aim for 2–3 by introducing fluorine or small alkyl groups .
  • P-glycoprotein evasion : Avoid substrates by reducing hydrogen bond donors (e.g., replace hydroxyl with methoxy groups) .
    Example :
  • Fluorinated pyrrolo[2,3-b]pyridines synthesized via tert-butyl deprotection showed enhanced BBB permeability in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.